Azido-PEG4-CH2CO2H

Catalog No.
S520265
CAS No.
201467-81-4
M.F
C10H19N3O6
M. Wt
277.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG4-CH2CO2H

CAS Number

201467-81-4

Product Name

Azido-PEG4-CH2CO2H

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetic acid

Molecular Formula

C10H19N3O6

Molecular Weight

277.27 g/mol

InChI

InChI=1S/C10H19N3O6/c11-13-12-1-2-16-3-4-17-5-6-18-7-8-19-9-10(14)15/h1-9H2,(H,14,15)

InChI Key

YHTABJLSZLHRFV-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCC(=O)O)N=[N+]=[N-]

Solubility

Soluble in DMSO

Synonyms

Azido-PEG4-CH2CO2H

Canonical SMILES

C(COCCOCCOCCOCC(=O)O)N=[N+]=[N-]

Description

The exact mass of the compound Azido-PEG4-CH2CO2H is 277.1274 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Click Chemistry Linker

Azido-PEG4-CH2CO2H functions as a valuable linker in click chemistry experiments. Click chemistry refers to a set of reactions known for their high efficiency, regioselectivity, and simplicity. Azido-PEG4-CH2CO2H incorporates two key functional groups:

  • Azide Group (N3): This group readily reacts with alkynes (compounds containing a carbon-carbon triple bond) or strained alkenes via a cycloaddition reaction to form a stable triazole linkage []. This reaction is specific and occurs under mild conditions, making it ideal for coupling various biomolecules in research settings.

Source

[] BroadPharm, "Azido-PEG2-CH2CO2H, 882518-90-3" ()

Bioconjugation and Surface Modification

The Azido-PEG4 moiety (polyethylene glycol chain with four repeating units) in the molecule contributes to its hydrophilic nature, meaning it has an affinity for water. This property allows Azido-PEG4-CH2CO2H to enhance the water solubility of various biomolecules it's conjugated to, improving their stability and reducing aggregation in aqueous environments []. Additionally, the azide group facilitates the attachment of Azido-PEG4-CH2CO2H to surfaces displaying alkynes through click chemistry. This enables the creation of functionalized surfaces for applications in biosensing, cell culture, and biomaterial design.

Azido-PEG4-CH2CO2H is a chemical compound characterized by the presence of an azide group, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid functional group. Its chemical formula is C10H19N3O6, and it is classified under the category of PEG linkers used in bioconjugation and click chemistry. The azide group (-N3) is particularly notable for its ability to participate in click chemistry reactions, forming stable triazole linkages with alkyne-functionalized molecules. The PEG segment enhances the solubility and flexibility of the compound, making it suitable for various biological applications .

Azido-PEG4-CH2CO2H primarily engages in click chemistry, where the azide group reacts with alkynes to form 1,2,3-triazoles. This reaction is highly efficient and produces minimal by-products, which is advantageous in biochemical applications. Additionally, the terminal carboxylic acid can participate in coupling reactions with primary amines, facilitating further modifications or conjugations with biomolecules .

The biological activity of Azido-PEG4-CH2CO2H is largely attributed to its role as a linker in bioconjugation processes. By linking drugs or biomolecules through click chemistry, it enhances their pharmacokinetic properties, such as solubility and stability. The hydrophilic nature of the PEG spacer also contributes to improved biocompatibility and reduced immunogenicity when used in drug formulations . Furthermore, the azide functionality allows for targeted delivery of therapeutic agents in various biomedical applications.

The synthesis of Azido-PEG4-CH2CO2H typically involves several steps:

  • Synthesis of PEG Backbone: The polyethylene glycol segment can be synthesized through the polymerization of ethylene oxide.
  • Introduction of Azide Group: The azide group can be introduced via nucleophilic substitution reactions or by using azidation reagents on hydroxyl-terminated PEG.
  • Formation of Terminal Carboxylic Acid: This can be achieved by reacting an appropriate PEG derivative with carboxylic acid derivatives or by oxidation methods on alcohol groups.

These steps can vary based on specific laboratory protocols and desired purity levels .

Azido-PEG4-CH2CO2H has a wide range of applications:

  • Bioconjugation: It serves as a linker for attaching proteins, peptides, and small molecules.
  • Drug Delivery: The compound is utilized in creating PEGylated drugs that benefit from enhanced solubility and circulation time.
  • Click Chemistry: It is employed in reactions with alkyne-functionalized compounds for the synthesis of complex biomolecular structures.
  • Surface Modification: Azido-PEG4-CH2CO2H can be used to modify surfaces for improved biocompatibility in medical devices .

Interaction studies involving Azido-PEG4-CH2CO2H focus on its reactivity with various biomolecules through click chemistry. These studies often assess the efficiency and stability of triazole bond formation under physiological conditions. Additionally, researchers investigate how modifications to the PEG length or functional groups influence binding affinity and specificity towards target molecules .

Several compounds share structural similarities with Azido-PEG4-CH2CO2H, particularly within the family of azide-functionalized polyethylene glycols. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
Azido-PEG3-CH2CO2HSimilar structure with a shorter PEG chainMay exhibit different solubility and reactivity
Azido-PEG5-CH2CO2HContains a longer PEG chainEnhanced flexibility but potentially lower reactivity
Azido-PEG4-NHSFeatures an N-hydroxysuccinimide ester for amine couplingMore versatile for amine-reactive applications
Azido-PEG4-HydrazideContains a hydrazide functional groupUseful for specific bioconjugation strategies

The uniqueness of Azido-PEG4-CH2CO2H lies in its balanced properties—combining efficient click chemistry capabilities with a hydrophilic PEG backbone that enhances solubility while maintaining biological compatibility . This makes it particularly valuable in drug development and bioconjugation applications where both stability and solubility are crucial.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

277.12738533 g/mol

Monoisotopic Mass

277.12738533 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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